6,6-Dimethylspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethylspiro[2.5]octane is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylspiro[2.5]octane typically involves the reduction of this compound-4,8-dione. One common method is the use of lithium aluminium hydride in tetrahydrofuran, which yields both cis- and trans-6,6-Dimethylspiro[2.5]octane-4,8-diols . The ratio of cis to trans products can be influenced by the substrate-reagent ratios and hydrolysis conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylspiro[2.5]octane undergoes various chemical reactions, including reduction, oxidation, and substitution. For instance, the reduction of this compound-4,8-dione with lithium aluminium hydride produces diols .
Common Reagents and Conditions:
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Oxidation: Conditions and reagents for oxidation reactions are less documented but could involve common oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Scientific Research Applications
6,6-Dimethylspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Medicine: Research into the pharmacological properties of spirocyclic compounds may include this compound.
Industry: Potential use in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action for 6,6-Dimethylspiro[2.5]octane in various reactions involves the interaction of its spirocyclic structure with reagents. For example, in reduction reactions, the spirocyclic dione interacts with lithium aluminium hydride to form diols . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: A related compound with similar spirocyclic structure but different functional groups.
Spiro[2.5]octane derivatives: Various derivatives with different substituents on the spirocyclic framework.
Uniqueness: 6,6-Dimethylspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of two methyl groups at the 6-position, which influence its chemical reactivity and stability.
Properties
CAS No. |
105786-54-7 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
6,6-dimethylspiro[2.5]octane |
InChI |
InChI=1S/C10H18/c1-9(2)3-5-10(6-4-9)7-8-10/h3-8H2,1-2H3 |
InChI Key |
HWCXDTLFAFUQLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.